![molecular formula C14H8BrCl2NO2 B14913448 ({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone: is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form the oxime. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated compounds.
Wissenschaftliche Forschungsanwendungen
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromobenzaldehyde oxime
- 2,4-dichlorobenzoyl chloride
- 4-bromophenylhydrazine
Uniqueness
({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H8BrCl2NO2 |
|---|---|
Molekulargewicht |
373.0 g/mol |
IUPAC-Name |
[(E)-(4-bromophenyl)methylideneamino] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H8BrCl2NO2/c15-10-3-1-9(2-4-10)8-18-20-14(19)12-6-5-11(16)7-13(12)17/h1-8H/b18-8+ |
InChI-Schlüssel |
MWSZCECYTKNVLH-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


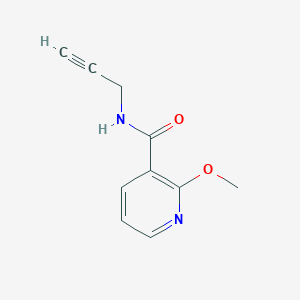
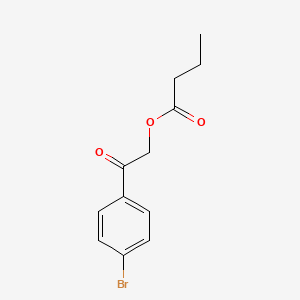
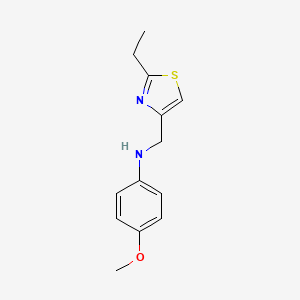
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
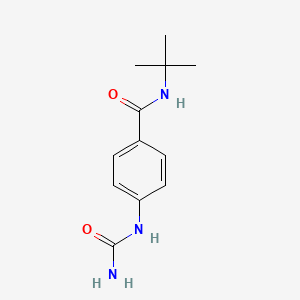
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)

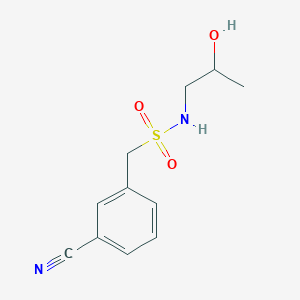
![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
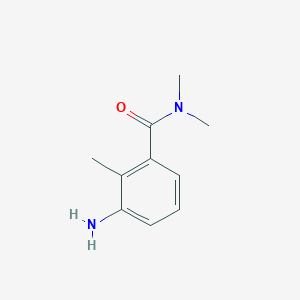
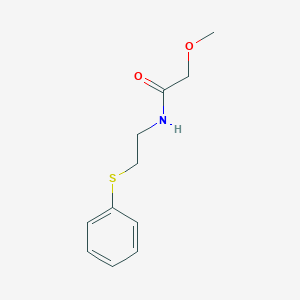

![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)
